Cerium(III) fluoride xhydrate

Optical thin-film coating Anti-reflective coating Rare-earth fluoride

Hydrated cerium trifluoride solves moisture-sensitivity issues in optical coating and solid-electrolyte synthesis workflows. Unlike anhydrous CeF₃ or deliquescent CeBr₃, this hydrate form enables safe aqueous precursor handling. - **Optical grade**: 99.99% purity, n≈1.62 (500-589 nm), transmission 0.15-11 μm for AR stacks - **Scintillation**: Non-hygroscopic, 30-40 ns decay time, emission 313-340 nm, PMT-compatible - **Electrolyte**: Room-temperature F⁻ conduction, Ca-doped formulations available

Molecular Formula CeF3H2O
Molecular Weight 215.127 g/mol
Cat. No. B13783719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) fluoride xhydrate
Molecular FormulaCeF3H2O
Molecular Weight215.127 g/mol
Structural Identifiers
SMILESO.[F-].[F-].[F-].[Ce+3]
InChIInChI=1S/Ce.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3
InChIKeyCRJRBILIOYRLBO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Fluoride xHydrate (CeF₃·xH₂O): Procurement-Specific Compound Overview for Optical Coating, Scintillation, and Solid Electrolyte Applications


Cerium(III) fluoride xhydrate (CeF₃·xH₂O) is the hydrated form of cerium trifluoride, an inorganic rare-earth halide with the tysonite (LaF₃-type) trigonal crystal structure [1]. As a Ce³⁺-based compound, it exhibits a broad optical transmission range from approximately 0.15 μm to 11 μm and a low refractive index (n ≈ 1.62 at 500–589 nm), making it a candidate for anti-reflective coatings and optical components . The hydrated form serves as a synthetic precursor for anhydrous CeF₃, CeF₃ nanoparticles, and fluoride-ion-conducting solid electrolytes, with the water of hydration influencing handling characteristics and processing requirements relative to the anhydrous variant [2]. The compound is commercially available in purity grades ranging from 99% to 99.99% trace metals basis, with optical-grade material specified for coating and crystal growth applications .

Optical Coating Low-index (n≈1.62) fluoride layer for anti-reflective stacks from UV to IR
Scintillation Non-hygroscopic radiation detection where environmental stability is critical
Solid Electrolyte Ambient-temperature fluoride-ion conductor for sensors and batteries
Synthesis Precursor Hydrated form supports aqueous nanoparticle synthesis and handling

Why Cerium(III) Fluoride xHydrate Cannot Be Readily Substituted with Other Rare-Earth Fluorides or Cerium Compounds in Performance-Critical Applications


Substituting cerium(III) fluoride xhydrate with alternative cerium compounds or other rare-earth fluorides introduces quantifiable performance penalties across optical, scintillation, and electrochemical applications. Unlike cerium oxide (CeO₂), which exhibits a significantly higher refractive index (n ≈ 2.2–2.4 in the visible range) and is primarily utilized as a high-index coating material or polishing agent, CeF₃ provides a lower refractive index (n ≈ 1.62) that is advantageous for minimizing reflection losses in multilayer optical stacks [1]. In scintillation applications, substituting with the structurally analogous lanthanum fluoride (LaF₃) eliminates the intrinsic Ce³⁺ luminescence center, requiring extrinsic doping to achieve comparable scintillation output [2]. Conversely, replacing CeF₃ with the higher-light-yield cerium bromide (CeBr₃) introduces severe hygroscopicity concerns; CeBr₃ readily absorbs atmospheric moisture and deliquesces, whereas CeF₃ remains chemically stable under ambient conditions, albeit with substantially lower luminescence efficiency . In solid electrolyte applications, CeF₃'s fluoride-ion conductivity at room temperature distinguishes it from oxide-ion conductors such as yttria-stabilized zirconia (YSZ), which require elevated operating temperatures (>400 °C) to achieve comparable ionic mobility [3]. The hydrated form of CeF₃ further offers distinct handling and processing advantages over the anhydrous variant in aqueous-based synthesis and precursor preparation workflows [4].

CeF₃·xH₂O Low refractive index (~1.62) for AR low-index layer
CeO₂ (n≈2.2–2.4) High-index oxide may invert layer contrast and alter AR performance
CeF₃·xH₂O Non-hygroscopic; stable under ambient conditions
CeBr₃ Highly hygroscopic/deliquescent; requires hermetic encapsulation
CeF₃·xH₂O Fluoride-ion conductivity at room temperature
YSZ (oxide-ion conductor) Requires >400 °C operation; limits ambient-temperature sensor design

Quantitative Differentiation Evidence for Cerium(III) Fluoride xHydrate versus Closest Analogs in Optical Coating, Scintillation, and Electrochemical Applications


Refractive Index Differentiation: CeF₃ versus CeO₂ and LaF₃ for Multilayer Optical Coating Design

In the 250–2000 nm spectral range, CeF₃ exhibits a significantly lower refractive index than cerium oxide (CeO₂) and a modestly lower index than lanthanum fluoride (LaF₃), enabling its use as a low-index layer in alternating high/low refractive index multilayer anti-reflective (AR) coating stacks. Spectroreflectometry measurements across this wavelength range establish CeF₃ as a viable low-index pairing material when combined with high-index oxides such as CeO₂ or Ta₂O₅ [1].

Refractive Index
Reported
CeF₃ n≈1.62 CeO₂ n≈2.2–2.4
Supports low-index layer selection for AR stacks
Spectroreflectometry, 250–2000 nm thin films
Optical thin-film coating Anti-reflective coating Rare-earth fluoride

Scintillation Light Yield and Hygroscopicity Trade-Off: CeF₃ versus CeBr₃ in Radiation Detection Applications

A direct head-to-head experimental comparison of CeF₃ and CeBr₃ inorganic scintillators under diagnostic radiology X-ray conditions (50–140 kVp) reveals a stark luminescence efficiency trade-off. CeF₃ achieves an absolute luminescence efficiency (AE) of only 0.8334 efficiency units (EU) at 140 kVp, compared to 29.49 EU for CeBr₃ and 3.41 EU for BGO (Bi₄Ge₃O₁₂) . However, this reduced light yield is offset by CeF₃'s non-hygroscopic nature and superior chemical stability, whereas CeBr₃ is highly hygroscopic and deliquesces upon atmospheric exposure, requiring hermetic encapsulation that adds cost and complexity to detector assembly .

Scintillation AE
Data to verify
CeF₃ 0.83 EU (140 kVp) CeBr₃ 29.49 EU
Select when environmental stability outweighs light yield
X-ray 50–140 kVp; CeBr₃ hygroscopic
Inorganic scintillator Gamma-ray detection Radiation hardness

Ionic Conductivity and Ambient-Temperature Sensor Viability: CeF₃ versus Oxide-Ion Conductors

CeF₃ belongs to the tysonite-structured rare-earth trifluoride family (including LaF₃) that exhibits high fluoride-ion conductivity at room temperature, in contrast to conventional oxide-ion conductors such as yttria-stabilized zirconia (YSZ) which require elevated operating temperatures (>400 °C) to achieve functional ionic mobility [1]. Fluoride electrolytes, including CeF₃, possess inherently lower electronic conductivity than oxide electrolytes due to the stronger ionicity of fluoride ions relative to oxide ions, which minimizes parasitic electronic leakage in sensor and electrochemical device configurations [1]. The CeF₃ system can be further engineered through heterovalent doping; Ca-doped CeF₃ compositions, specifically (CeF₃)₀.₉(CaF₂)₀.₁, demonstrate enhanced electrical conductivity owing to the introduction of a small amount of secondary phase that facilitates fluoride-ion transport [2].

Ionic Conductivity
Class-level
CeF₃: room-temp F⁻ conductor YSZ: >400 °C O²⁻ conductor
Enables ambient-temperature sensor designs
Ca-doped variants enhance conductivity
Solid electrolyte Fluoride-ion conductor Electrochemical sensor

Hydrated versus Anhydrous Precursor Selection: Handling Safety and Aqueous Process Compatibility

The hydrated form of cerium fluoride (CeF₃·xH₂O or CeF₄·xH₂O) offers quantifiable processing advantages over the anhydrous variant in aqueous synthesis routes and precursor preparation workflows. The hydrate form enhances handling safety and solubility in aqueous systems compared to anhydrous variants, which are hygroscopic and undergo slow hydrolysis upon contact with water [1][2]. In molecular precursor approaches to monodisperse scintillating CeF₃ nanocrystals, a partially hydrated complex [Ce(TFA)₃(diglyme)(H₂O)] has been demonstrated as an optimal precursor, with the diglyme ligand acting as a capping reagent during thermal decomposition to yield monodisperse CeF₃ nanoparticles in organic solvents [3]. The hydrated precursor route avoids the moisture-sensitivity issues and handling precautions associated with anhydrous CeF₃, which is classified as hygroscopic and requires storage under anhydrous conditions [2].

Precursor Handling
Reported
Hydrate form: aqueous-compatible, simpler benchtop handling
Supports aqueous nanoparticle synthesis workflows
Anhydrous CeF₃ is hygroscopic, requires dry conditions
Synthetic precursor Nanoparticle synthesis Materials processing

Optical Transmission Range and Birefringence: CeF₃ versus Alternative Fluoride Coating Materials

CeF₃ crystals exhibit a broad optical transmission range from approximately 0.15 μm to 11 μm, spanning the ultraviolet (UV), visible, and infrared (IR) regions . This wide transmission window, combined with a low absorption coefficient (<0.01 cm⁻¹ within the transmission range), positions CeF₃ as a versatile coating material for multi-wavelength optical systems . Due to its hexagonal crystal structure, CeF₃ is a birefringent material with an ordinary refractive index (nₒ) and an extraordinary refractive index (nₑ), a property that must be accounted for in polarization-sensitive optical designs [1]. The birefringence distinguishes CeF₃ from optically isotropic coating materials and may be either advantageous (for polarization control) or a design constraint depending on the application.

Transmission Range
Class-level
0.15 μm to 11 μm (UV–IR)
Single coating material for multispectral optics
Birefringence requires polarization review
Optical coating UV-VIS-IR transmission Birefringent material

Thermal Conductivity and High-Temperature Stability: CeF₃ for High-Power Optical and Scintillation Applications

CeF₃ exhibits a thermal conductivity of 9.5 W/m·K and a melting point of 1460 °C, providing efficient heat dissipation in high-power optical applications and high-temperature processing stability . This thermal conductivity value, combined with a density of 6.16 g/cm³ and a Mohs hardness of approximately 4.5, contributes to mechanical robustness in demanding environments . In comparison, alternative scintillator materials such as CeBr₃ (which exhibits higher light yield but severe hygroscopicity) lack comparable thermal conductivity data in standard references, and their moisture sensitivity precludes high-temperature processing without degradation. The thermal properties of CeF₃ support its use in applications where optical components are subjected to sustained high-power irradiation or where crystal growth from melt (e.g., Stockbarger method) requires stable high-temperature behavior [1].

Thermal Conductivity
Reported
9.5 W/m·K
Supports heat dissipation modeling in high-power optics
Melting point 1460 °C; density 6.16 g/cm³
Thermal management High-power optics Crystal growth

Procurement-Optimized Application Scenarios for Cerium(III) Fluoride xHydrate Based on Quantified Performance Differentiation


Multilayer Anti-Reflective Optical Coatings Requiring Low-Index Fluoride Layer Paired with High-Index Oxide

CeF₃ is procured as a low-refractive-index (n ≈ 1.62) layer material in alternating high/low-index multilayer anti-reflective (AR) coating stacks for lenses, mirrors, and optical windows. When paired with high-index materials such as CeO₂ (n ≈ 2.2–2.4) or Ta₂O₅, the refractive index contrast enables effective reduction of reflection losses across broad spectral ranges [1]. The material's transmission range from 0.15 μm to 11 μm supports AR coatings for UV, visible, and IR optical systems . Optical-grade CeF₃ at 99.9–99.99% purity is specified for evaporation and sputtering deposition processes in precision optics manufacturing .

Radiation Detection Scintillators Where Environmental Stability Outweighs Maximum Light Yield

CeF₃ is selected for scintillation-based radiation detectors in applications where hygroscopicity would compromise long-term reliability. Despite an absolute luminescence efficiency of only 0.8334 EU at 140 kVp—approximately 35× lower than CeBr₃ (29.49 EU)—CeF₃'s non-hygroscopic nature and chemical stability eliminate the need for hermetic encapsulation and moisture-barrier packaging [1]. The emission peak at ~313–340 nm is compatible with photomultiplier tubes (PMTs) and certain photocathodes used in nuclear medicine detectors [1]. The fast decay time (30–40 ns) and radiation hardness make CeF₃ suitable for high-count-rate applications in electromagnetic calorimetry and high-energy physics experiments .

Fluoride-Ion-Conducting Solid Electrolytes for Ambient-Temperature Electrochemical Sensors and Batteries

CeF₃ is procured as a fluoride-ion-conducting solid electrolyte for electrochemical sensors (e.g., oxygen sensors) and all-solid-state fluoride batteries that require ionic conductivity at ambient temperatures. Unlike oxide-ion conductors such as YSZ, which demand operating temperatures exceeding 400 °C, CeF₃ and related tysonite-structured rare-earth trifluorides exhibit high fluoride-ion mobility at room temperature [1]. The lower electronic conductivity of fluoride electrolytes relative to oxide electrolytes minimizes parasitic leakage currents [1]. Procurement of Ca-doped CeF₃ formulations, such as (CeF₃)₀.₉(CaF₂)₀.₁, may be specified for applications requiring enhanced conductivity via controlled secondary-phase introduction .

Synthetic Precursor for CeF₃ Nanoparticles and Cerium-Based Functional Materials in Aqueous Processing

The hydrated form of cerium(III) fluoride (CeF₃·xH₂O) is procured as a synthetic precursor when aqueous solution processing is required or when anhydrous CeF₃'s hygroscopicity introduces handling complications. The hydrate form enhances solubility in aqueous systems and simplifies benchtop handling relative to the moisture-sensitive anhydrous variant [1]. In molecular precursor approaches, partially hydrated cerium complexes serve as optimal precursors for the synthesis of monodisperse scintillating CeF₃ nanocrystals, with ligands acting as in situ capping reagents during thermal decomposition . This procurement scenario applies to research laboratories and manufacturing facilities synthesizing CeF₃ nanoparticles, transparent ceramics, or doped optical materials via solution-based routes.

Application
Selection Property
Validation Focus
AR Coating Stack Design
Low-index fluoride layer pairing
Index contrast with high-index oxide; UV–IR broadband transmission
Stable Radiation Detection
Non-hygroscopic; ambient stability
Luminescence efficiency vs. encapsulation need; fast decay time
Ambient-Temperature F⁻ Sensors
Fluoride-ion conductivity at room temp
Ionic mobility vs. oxide-ion conductors; Ca-doping effects
Aqueous Nanoparticle Synthesis
Hydrated precursor; aqueous compatibility
Solubility and monodispersity in solution-based routes

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